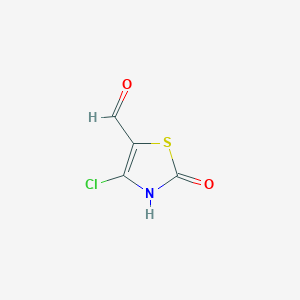

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJVASOIWDZPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NC(=O)S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480054 | |

| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55359-96-1 | |

| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is strategically designed as a three-step process commencing with the formation of a rhodanine precursor, followed by targeted chlorination and subsequent formylation. This document delves into the mechanistic underpinnings of each synthetic step, offering detailed experimental protocols and field-proven insights to ensure reproducibility and high-yield production. The guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the selection of reagents and reaction conditions, thereby serving as a valuable resource for synthetic chemists.

Introduction

Heterocyclic scaffolds are cornerstones in medicinal chemistry, with thiazole derivatives being particularly prominent due to their diverse pharmacological activities.[1][2] The target molecule, this compound, incorporates several key pharmacophoric features: a halogenated thiazole ring and a reactive aldehyde group. These functionalities suggest its potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The strategic placement of the chloro and formyl groups on the 2-oxo-2,3-dihydrothiazole core offers multiple avenues for further chemical modifications, making it a valuable building block in drug discovery programs.

This guide presents a robust and logical synthetic route to this target molecule, emphasizing experimental detail and mechanistic clarity.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a three-step sequence starting from readily available commercial reagents. The pathway is designed for efficiency and scalability, with each step building upon established and reliable chemical transformations.

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of Rhodanine (2-Thioxothiazolidin-4-one)

The initial step involves the synthesis of the core rhodanine structure. Rhodanine and its derivatives are well-established heterocyclic compounds with a wide range of biological activities.[3][4] The synthesis of the parent rhodanine is a classic reaction, typically achieved by the condensation of thioglycolic acid with a thiocyanate salt.[5]

Reaction Scheme

Sources

- 1. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Rhodanine - Wikipedia [en.wikipedia.org]

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde CAS 55359-96-1 properties

An In-depth Technical Guide to 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (CAS 55359-96-1)

Introduction: Unveiling a Versatile Scaffold for Chemical Innovation

The thiazole ring system, particularly in its varied oxidized and substituted forms, represents a cornerstone of modern medicinal chemistry. These five-membered heterocyclic structures are privileged scaffolds found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Within this class, this compound stands out as a highly functionalized and reactive intermediate. Its unique combination of an aldehyde "handle," a reactive vinyl chloride, and a lactam core makes it an exceptionally valuable building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of properties. We will delve into its structural characteristics, predictable spectral features, plausible synthetic strategies, and key reactivity patterns. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their discovery and development pipelines, particularly in the search for novel therapeutic agents.[2][3][4]

Section 1: Core Physicochemical and Structural Properties

The fundamental identity of a chemical reagent is defined by its structural and physical properties. These data are critical for everything from reaction stoichiometry calculations to predicting solubility and designing purification protocols.

The structure of this compound is depicted below. The numbering convention follows standard IUPAC rules for heterocyclic systems.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Parameter | Value | Reference(s) |

|---|---|---|

| CAS Number | 55359-96-1 | [5][6][7] |

| Molecular Formula | C₄H₂ClNO₂S | [8][9] |

| Molecular Weight | 163.58 g/mol | [8][9][10] |

| IUPAC Name | 4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | [9] |

| InChIKey | JRJVASOIWDZPCZ-UHFFFAOYSA-N |[9] |

Table 2: Predicted Physicochemical Properties

| Parameter | Predicted Value | Reference(s) |

|---|---|---|

| Density | 1.68 ± 0.1 g/cm³ | [10] |

| pKa | 5.46 ± 0.60 |[10] |

Note: These physicochemical properties are computationally predicted and should be used as estimates pending experimental verification.

Section 2: Expected Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to be simple, dominated by two key singlets in a deuterated solvent like DMSO-d₆.

-

A signal for the aldehyde proton (-CHO) is anticipated to appear significantly downfield, likely in the range of δ 9.5-10.5 ppm. This is characteristic of aldehyde protons and is influenced by the electron-withdrawing nature of the heterocyclic ring. For comparison, the aldehyde proton of the similar 2-chloro-1,3-thiazole-5-carbaldehyde appears at ~9.8 ppm.[11]

-

A broad singlet corresponding to the lactam proton (N-H) would likely be observed between δ 11.0-13.0 ppm, with its exact position and broadness dependent on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will provide key information about the carbon backbone.

-

Aldehyde Carbonyl (C=O): Expected around δ 185-195 ppm.

-

Lactam Carbonyl (C=O): Expected around δ 160-170 ppm.

-

Olefinic Carbons (C4 & C5): The C-Cl (C4) and C-CHO (C5) carbons are expected in the olefinic region, approximately δ 120-150 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will clearly show the presence of the carbonyl groups.

-

A strong, sharp absorption for the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹.

-

Another strong absorption for the lactam C=O stretch should appear around 1650-1690 cm⁻¹.

-

An N-H stretching band would be visible in the region of 3100-3300 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

-

A crucial diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic pair of peaks will be observed at M and M+2, with a relative intensity of approximately 3:1, confirming the presence of a single chlorine atom.

-

Section 3: Proposed Synthesis and Purification Workflow

While specific preparations of CAS 55359-96-1 are not detailed in readily accessible literature, a robust synthetic route can be proposed based on established transformations of thiazole derivatives.[12][13] A highly logical and field-proven approach is the selective oxidation of the corresponding primary alcohol, 4-chloro-5-(hydroxymethyl)-2,3-dihydrothiazol-2-one. This precursor, in turn, could be synthesized from simpler starting materials.

The choice of oxidant is critical to ensure high yield and prevent over-oxidation to the carboxylic acid. Mild oxidation agents are therefore required.

Caption: A logical workflow for the synthesis and purification of the target compound.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is a representative methodology based on standard procedures for oxidizing primary alcohols to aldehydes.[12]

-

Reaction Setup: To a solution of the starting material, 4-chloro-5-(hydroxymethyl)-2,3-dihydrothiazol-2-one (1 equivalent), in dichloromethane (DCM), add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, ~0.02 eq.) and potassium bromide (KBr, ~0.1 eq.) in water.

-

Oxidation: Cool the biphasic mixture to 0 °C in an ice bath. Add a solution of sodium hypochlorite (NaOCl, ~1.2 eq.) dropwise while maintaining the temperature below 5 °C. The causality here is crucial: TEMPO is the true catalyst, which is oxidized by the stoichiometric oxidant (NaOCl) to an oxoammonium ion. This ion is the active species that oxidizes the alcohol to the aldehyde. The biphasic system and low temperature help control the reaction rate and prevent side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining NaOCl. Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aldehyde.

Section 4: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. Understanding this reactivity is key to designing complex downstream molecules.

Caption: Major sites of reactivity on the this compound scaffold.

-

The Aldehyde Group: This is the most versatile functional group on the molecule. It is an electrophilic center that readily participates in:

-

Condensation Reactions: With active methylene compounds (e.g., malonates, cyanoacetates) in Knoevenagel condensations.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone of combinatorial library synthesis.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon chain.

-

Nucleophilic Addition: With Grignard reagents or organolithiums to form secondary alcohols.

-

-

The Vinyl Chloride: The chlorine atom at the C4 position is activated by the adjacent electron-withdrawing groups. This makes it susceptible to:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement by various nucleophiles such as amines, thiols, or alkoxides to introduce diverse substituents at the C4 position.

-

Cross-Coupling Reactions: Participation in Suzuki, Stille, or Heck coupling reactions to form C-C bonds, although this may require specific catalytic conditions.

-

-

The N-H of the Lactam: The nitrogen proton is acidic and can be deprotonated by a suitable base. The resulting anion can be:

-

Alkylated: Using alkyl halides to introduce substituents on the ring nitrogen.

-

Acylated: Using acid chlorides or anhydrides.

-

This multi-faceted reactivity allows for a systematic and divergent synthetic approach, where a single core intermediate can be used to generate a large library of analogs by modifying each reactive site in sequence.

Section 5: Potential Applications in Medicinal Chemistry

While this compound is best described as a chemical intermediate, the core scaffold is of significant interest in drug discovery. Its value lies in its potential to serve as a starting point for the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: The 2,3-dihydrothiazole moiety is a known bioisosteric replacement for other pharmacophores in kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2] The aldehyde allows for the facile introduction of side chains designed to interact with specific amino acid residues in a kinase's active site.

-

Anticancer Agents: Fused thiopyrano[2,3-d]thiazole derivatives, which can be synthesized from thiazole precursors, have demonstrated potent anticancer activity across a range of cancer cell lines, including leukemia, lung, and colon cancer.[4] The subject compound is an ideal precursor for constructing such fused heterocyclic systems.

-

Antimicrobial Agents: The broader thiazole class of compounds has a long history of application in developing agents against bacterial, fungal, and other microbial infections.[1][3][14] The reactivity of this aldehyde allows for the attachment of various pharmacophoric groups known to be associated with antimicrobial activity.

Section 6: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are based on standard safety practices and information from suppliers of related chemicals.[9][15][16]

Table 3: Safety and Handling Profile

| Parameter | Guideline | Reference(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. | [9][16] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. | [15][16] |

| Potential Hazards | While specific data is limited, related compounds are irritants. Assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. | [9] |

| Storage Conditions | For short-term storage (1-2 weeks), keep at -4°C. For long-term storage (1-2 years), store at -20°C. Keep container tightly sealed in a dry, dark place. | [9] |

| Spill & Disposal | Absorb spills with an inert material. Dispose of chemical waste in accordance with local, state, and federal regulations. |[16] |

Conclusion

This compound (CAS 55359-96-1) is far more than a mere catalog chemical. It is a strategically functionalized scaffold poised for significant application in synthetic and medicinal chemistry. Its well-defined reactive sites—the aldehyde, the vinyl chloride, and the lactam—offer orthogonal handles for molecular elaboration, enabling the rapid generation of diverse chemical libraries. For researchers engaged in the discovery of novel kinase inhibitors, anticancer agents, or antimicrobials, this compound represents a valuable and versatile starting point for building the next generation of therapeutic candidates.

References

- Chemical Abstracts Service. (n.d.). 5-Thiazolecarboxaldehyde, 4-chloro-2,3-dihydro-2-oxo-. CAS Registry Number 55359-96-1.

-

LookChem. (n.d.). 5-Thiazolecarboxaldehyde, 4-chloro-2,3-dihydro-2-oxo- 55359-96-1. [Link]

-

Sinfoo Biotech. (n.d.). This compound. [Link]

-

AllMSDSPDF. (n.d.). 5-Thiazolecarboxaldehyde, 4-chloro-2,3-dihydro-2-oxo- - Safety Data Sheet. [Link]

-

PubChemLite. (n.d.). 4-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde. [Link]

-

BIOFOUNT. (n.d.). 4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde. [Link]

-

Ferreira, L. G., et al. (2022). 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors. Bioorganic Chemistry, 129, 106172. [Link]

-

SpectraBase. (n.d.). 4-CHLORO-2-(1,2,3,4-TETRAHYDRO-ISOQUINOLINE-2-YL)-THIAZOLE-5-CARBALDEHYDE. [Link]

-

Ismail, M. M. F., et al. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. To Chemistry Journal, 1(2). [Link]

-

Kryshchyshyn, A., et al. (2019). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]

- Google Patents. (2003).

-

Molecules. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]

-

Fadda, A. A., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health. [Link]

- Google Patents. (2003).

-

Wang, C., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Thiazolecarboxaldehyde, 4-chloro-2,3-dihydro-2-oxo- | 55359-96-1 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde - CAS:55359-96-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. This compound,(CAS# 55359-96-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. 55359-96-1|4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde|4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde|-范德生物科技公司 [bio-fount.com]

- 10. 5-Thiazolecarboxaldehyde, 4-chloro-2,3-dihydro-2-oxo- CAS#: 55359-96-1 [chemicalbook.com]

- 11. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE(95453-58-0) 1H NMR spectrum [chemicalbook.com]

- 12. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 13. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 15. 5-Thiazolecarboxaldehyde, 4-chloro-2,3-dihydro-2-oxo- - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde: Synthesis, Reactivity, and Potential in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is limited, this document extrapolates from the rich chemistry of related thiazole derivatives to present its core characteristics, plausible synthetic routes, reactivity profile, and potential applications.

Introduction: The 4-Chloro-2-oxo-2,3-dihydrothiazole Scaffold

The 2-oxo-2,3-dihydrothiazole core, also known as a thiazolin-2-one, is a privileged scaffold in medicinal chemistry. This five-membered heterocyclic ring system, containing sulfur and nitrogen, is a key structural motif in a variety of biologically active compounds. The introduction of a chlorine atom at the 4-position and a carbaldehyde group at the 5-position significantly enhances the synthetic utility and potential biological activity of the parent ring. The electron-withdrawing nature of the chlorine and the aldehyde group modulates the reactivity of the thiazole ring, making it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties and Identifiers

A summary of the key identifiers and predicted physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | Sinfoo Biotech[1] |

| CAS Number | 55359-96-1 | Sinfoo Biotech[1] |

| Molecular Formula | C4H2ClNO2S | Sinfoo Biotech[1] |

| Molecular Weight | 163.58 g/mol | Sinfoo Biotech[1] |

| Canonical SMILES | C1=C(C(=O)NC1=S)Cl | Inferred |

| Predicted LogP | 1.2 - 1.8 | Inferred |

| Predicted pKa | ~ 7.5 (NH proton) | Inferred |

Plausible Synthetic Pathways

Synthesis of the 4-Chloro-2,3-dihydrothiazol-2-one Precursor

The synthesis of the thiazolone precursor can be envisioned through several routes, often starting from thiourea or its derivatives and a suitable three-carbon electrophile.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4]

Proposed Reaction Scheme:

Caption: Proposed synthesis via Vilsmeier-Haack reaction.

Experimental Protocol (Hypothetical):

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation: Dissolve the 4-chloro-2,3-dihydrothiazol-2-one precursor in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Spectroscopic Characteristics

While experimental spectra for this specific molecule are not publicly available, the following characteristic signals can be predicted based on its structure.

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) in the region of 9.5-10.5 ppm.

-

A broad singlet for the NH proton of the thiazolone ring, likely in the range of 8.0-10.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon (C=O) between 180-190 ppm.

-

A signal for the thiazolone carbonyl carbon (C=O) around 160-170 ppm.

-

Signals for the olefinic carbons of the thiazole ring, with the carbon bearing the chlorine atom appearing at a higher chemical shift.

-

-

IR Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

-

A strong C=O stretching vibration for the amide carbonyl in the thiazolone ring around 1650-1670 cm⁻¹.

-

An N-H stretching vibration in the region of 3100-3300 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Chemical Reactivity and Synthetic Utility

The presence of multiple functional groups makes this compound a versatile building block for the synthesis of a diverse range of heterocyclic compounds.

Caption: Reactivity map of the title compound.

-

Reactions of the Aldehyde Group: The aldehyde functionality is a gateway to numerous chemical transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and participate in condensation reactions such as Knoevenagel and Wittig to form new carbon-carbon bonds. Reductive amination provides a direct route to introduce amine functionalities.

-

Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom, activated by the adjacent electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various substituents, including amines, thiols, and alcohols. Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Reactivity of the Thiazolone Ring: The amide bond within the thiazolone ring can be susceptible to hydrolysis under strong acidic or basic conditions. The active methylene group at the 3-position can potentially be deprotonated and functionalized.

Potential Applications in Drug Discovery

Thiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

-

Antimicrobial Agents: The thiazole nucleus is a component of several approved antimicrobial drugs. The reactivity of the title compound allows for the synthesis of a library of derivatives that could be screened for activity against various bacterial and fungal strains.[7][8]

-

Anticancer Agents: Many heterocyclic aldehydes and their derivatives have been investigated for their cytotoxic effects against cancer cell lines. The ability to easily modify the structure of this compound makes it an attractive starting material for the development of new anticancer compounds.

-

Kinase Inhibitors: The thiazole scaffold can act as a hinge-binding motif in many kinase inhibitors. The synthetic handles on the title compound provide opportunities to build molecules with potential kinase inhibitory activity.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling halogenated organic compounds and aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its combination of a biologically relevant thiazolone core with synthetically versatile chloro and aldehyde functionalities makes it a valuable building block for the creation of diverse molecular architectures. This guide, by consolidating known chemical principles and data from related structures, provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this intriguing molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted and could unveil novel applications in medicinal chemistry.

References

-

Rajput, A. (2016). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380.[9]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link][4]

-

Longdom Publishing. (Date unavailable). Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. [Link][5][10]

-

Journal of Chemical Health Risks. (Date unavailable). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link][6]

-

Al-Ghorbani, M., et al. (2015). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). Molecules, 20(10), 18974-18990.[7]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.[8]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. longdom.org [longdom.org]

- 6. jchr.org [jchr.org]

- 7. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. longdom.org [longdom.org]

An In-depth Spectroscopic Guide to 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde: A Predictive Analysis for Drug Discovery

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the current scarcity of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a detailed and predictive spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating the spectral features of this molecule, aiding in its synthesis, characterization, and application in drug discovery programs.

Introduction: The Significance of Substituted Thiazoles

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs and investigational compounds. Their prevalence stems from their ability to engage in a wide range of biological interactions, often acting as bioisosteres for other functional groups and participating in hydrogen bonding and aromatic interactions. The specific substitution pattern of this compound, featuring an electron-withdrawing chloro group, a carbonyl function within the ring, and a reactive carbaldehyde moiety, suggests a molecule with a rich and complex electronic profile, making it a compelling candidate for further investigation.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions with biological targets. This guide will provide a detailed predictive analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Correlations

The unique arrangement of functional groups in this compound dictates its spectroscopic signature. The interplay between the thiazole ring, the chloro, oxo, and carbaldehyde substituents creates a distinct electronic environment that will be reflected in its spectra.

Caption: Molecular structure and the influence of functional groups.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, the IR spectrum is expected to be dominated by the stretching vibrations of its two carbonyl groups and other key bonds.

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Rationale and Insights |

| N-H Stretch | 3200-3100 (broad) | The N-H bond in the dihydrothiazole ring is expected to show a broad absorption due to hydrogen bonding in the solid state. |

| Aldehyde C-H Stretch | 2850-2800 and 2750-2700 | The presence of two distinct bands for the aldehyde C-H stretch is a characteristic feature arising from Fermi resonance. |

| Oxo C=O Stretch | 1720-1700 | The carbonyl group within the five-membered ring is expected to have a high stretching frequency due to ring strain and the electron-withdrawing nature of the adjacent nitrogen and chloro-substituted carbon. |

| Aldehyde C=O Stretch | 1690-1670 | The aldehyde carbonyl is in conjugation with the C=C bond of the thiazole ring, which is expected to lower its stretching frequency compared to a simple aliphatic aldehyde. |

| C=C Stretch | 1610-1590 | The double bond within the thiazole ring will give rise to a stretching vibration in this region. |

| C-N Stretch | 1350-1250 | The stretching vibration of the C-N bond within the thiazole ring. |

| C-Cl Stretch | 800-600 | The carbon-chlorine bond stretch is typically found in the fingerprint region of the IR spectrum. |

Experimental Protocol: Acquiring the IR Spectrum

A robust method for acquiring the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

-

Data Processing: The resulting spectrum is analyzed for the presence of the predicted absorption bands.

Caption: Workflow for acquiring an FTIR-ATR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms can be established.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Insights |

| N-H | 8.0-9.0 | Broad Singlet | The amide-like proton is expected to be significantly deshielded and may exhibit broadening due to exchange with residual water or quadrupolar relaxation from the adjacent nitrogen. |

| Aldehyde H | 9.8-10.2 | Singlet | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is not expected to show any coupling. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Insights |

| Aldehyde C=O | 185-195 | The aldehyde carbonyl carbon is one of the most deshielded signals in the ¹³C NMR spectrum. |

| Oxo C=O | 170-180 | The oxo-carbonyl carbon is also significantly deshielded. |

| C4-Cl | 140-150 | The carbon atom attached to the electron-withdrawing chlorine atom is expected to be deshielded. |

| C5-CHO | 125-135 | The carbon atom bearing the aldehyde group will also be deshielded. |

Experimental Protocol: NMR Data Acquisition

High-resolution NMR spectra should be acquired using a modern NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of CO from the aldehyde group.

-

Loss of Cl radical.

-

Cleavage of the thiazole ring.

-

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (Molecular Formula: C₄H₂ClNO₂S, Molecular Weight: 163.58 g/mol )[1], a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document moves beyond a standard protocol, offering in-depth explanations for methodological choices and a thorough exploration of the compound's expected behavior under mass spectrometric conditions, grounded in established principles of organic mass spectrometry.

Introduction: The Significance of Structural Elucidation

This compound belongs to the thiazole family, a class of heterocyclic compounds widely recognized for their diverse biological activities.[2][3] Thiazole derivatives are integral scaffolds in numerous pharmaceutical agents, exhibiting activities ranging from antimicrobial to anticancer.[2][4] Accurate and detailed structural characterization is paramount in the drug discovery pipeline to confirm identity, assess purity, and understand metabolic fate. Mass spectrometry stands as a primary analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[5]

This guide will detail the critical aspects of analyzing this specific chlorinated thiazole derivative, from sample preparation to the interpretation of mass spectra obtained via various ionization techniques.

Foundational Principles of Mass Analysis for this Compound

The unique structural features of this compound—a chlorinated thiazole ring, a carbonyl group, and an aldehyde functional group—dictate its behavior in a mass spectrometer. A key identifying feature will be the isotopic signature of the chlorine atom. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the M+2 peak has roughly one-third the intensity of the M+ peak, providing a clear indication of the presence of a single chlorine atom.[6]

Thiazole-containing compounds are known to produce abundant molecular ions, which is advantageous for their initial identification.[7] The fragmentation of the thiazole ring itself can yield characteristic ions, with some studies on related structures reporting fragments at m/z 83 and 84 as indicative of the thiazole moiety.[8]

Experimental Workflow: A Step-by-Step Methodological Guide

The successful mass spectrometric analysis of this compound hinges on a well-defined experimental workflow, from sample preparation to data acquisition.

Caption: Experimental workflow for MS analysis.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is crucial to avoid instrument contamination and to obtain high-quality data.[9][10][11]

Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as acetonitrile or methanol to create a stock solution of 1 mg/mL.[9]

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final working concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.[9]

-

Solvent Considerations: Use high-purity, LC-MS grade solvents to minimize background noise and the formation of unwanted adducts.[11]

-

Filtration (if necessary): If any particulate matter is visible in the solution, filter it through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic system. Ensure the filter material is compatible with the solvent used.

Mass Spectrometry Parameters: Optimizing for the Target Analyte

The choice of ionization source and mass analyzer settings will significantly impact the quality of the resulting data.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and unambiguous elemental composition determination.[12][13]

Ionization Techniques:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules and is generally the preferred method for LC-MS analysis.[14] It is expected to generate a protonated molecule, [M+H]⁺, with minimal in-source fragmentation, especially under optimized conditions.[15][16]

-

Electron Ionization (EI): EI is a higher-energy ionization technique typically used with gas chromatography (GC-MS). It will produce a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching.[17]

Tandem Mass Spectrometry (MS/MS):

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is indispensable.[18] This involves selecting the molecular ion (or protonated molecule) as a precursor ion and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum.[18]

Data Interpretation: Deciphering the Mass Spectrum

Full Scan Mass Spectrum: The Molecular Blueprint

The initial full scan mass spectrum will provide the molecular weight of the analyte. For this compound, we expect to observe the following in the molecular ion region:

| Ion Species | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Expected Intensity Ratio |

| [M+H]⁺ (ESI) | 163.9676 | 165.9647 | ~3:1 |

| M⁺˙ (EI) | 162.9597 | 164.9568 | ~3:1 |

Note: These are theoretical exact masses. High-resolution mass spectrometry should yield measurements within a few ppm of these values.

Proposed Fragmentation Pathways

Based on the structure of this compound and established fragmentation patterns of related compounds, we can propose the following fragmentation pathways.

Electron Ionization (EI) Fragmentation:

Under the high-energy conditions of EI, the molecule is expected to undergo several fragmentation steps.

Caption: Proposed EI fragmentation pathways.

-

Loss of a hydrogen radical (- H•): Formation of an [M-H]⁺ ion at m/z 162/164.

-

Loss of the formyl radical (- CHO•): Cleavage of the aldehyde group to yield a stable thiazole cation at m/z 134/136.[19]

-

Decarbonylation (- CO): Subsequent loss of a carbonyl group from the [M-CHO]⁺ fragment to give an ion at m/z 106/108.

-

Loss of a chlorine radical (- Cl•): Formation of an [M-Cl]⁺ ion at m/z 128.[20]

-

Ring Cleavage: The thiazole ring can undergo fragmentation, leading to smaller, characteristic ions.

Electrospray Ionization (ESI) MS/MS Fragmentation:

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and fragmented. The fragmentation is expected to be more controlled than in EI.

Caption: Proposed ESI-MS/MS fragmentation pathways.

-

Loss of Carbon Monoxide (- CO): A common neutral loss from carbonyl-containing compounds, leading to an ion at m/z 136/138.

-

Loss of Hydrogen Chloride (- HCl): Elimination of HCl is a characteristic fragmentation for chlorinated compounds, resulting in an ion at m/z 128.

-

Ring Opening and Cleavage: The protonated thiazole ring may open and fragment, leading to various product ions.

Table of Proposed Fragment Ions:

| Proposed Fragment Ion | Theoretical m/z (³⁵Cl) | Ionization Mode | Proposed Origin |

| [C₄H₂ClNO₂S]⁺˙ (M⁺˙) | 162.9597 | EI | Molecular Ion |

| [C₄H₃ClNO₂S]⁺ ([M+H]⁺) | 163.9676 | ESI | Protonated Molecule |

| [C₄HClNO₂S]⁺ ([M-H]⁺) | 161.9519 | EI | Loss of H• from aldehyde |

| [C₃H₂ClNOS]⁺ ([M-CHO]⁺) | 134.9625 | EI | Loss of formyl radical |

| [C₂H₂ClNS]⁺˙ ([M-CHO-CO]⁺˙) | 106.9702 | EI | Subsequent loss of CO from [M-CHO]⁺ |

| [C₄H₂NO₂S]⁺ ([M-Cl]⁺) | 128.9809 | EI, ESI (from [M+H]⁺-HCl) | Loss of Cl• or HCl |

| [C₃H₂NO₂S]⁺ ([M+H-CO]⁺) | 135.9884 | ESI | Loss of CO from [M+H]⁺ |

Trustworthiness and Self-Validating Systems

The protocols and interpretations presented in this guide are designed to be self-validating. The combination of high-resolution mass spectrometry with tandem MS provides multiple layers of confirmation:

-

Accurate Mass Measurement: Confirms the elemental composition of the parent ion and its fragments.

-

Isotopic Pattern Analysis: The ~3:1 ratio of the M+ and M+2 peaks is a definitive marker for the presence of one chlorine atom.

-

MS/MS Fragmentation: The fragmentation pattern should be consistent and reproducible, providing a structural fingerprint of the molecule. Any deviation from the expected fragmentation would warrant further investigation into the sample's purity or potential isomerization.

Conclusion: A Powerful Tool for a Promising Molecule

The mass spectrometric analysis of this compound, when approached systematically, can yield a wealth of structural information. By leveraging high-resolution instrumentation and tandem mass spectrometry, researchers can confidently identify this compound and elucidate its structure. The proposed fragmentation pathways in this guide, based on established chemical principles, provide a solid framework for interpreting experimental data. This detailed analytical understanding is a critical component in the advancement of drug discovery and development projects involving this and related thiazole derivatives.

References

-

Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. (2005). Analytical Chemistry, 77(10), 3383-9. Available at: [Link]

- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry.

-

G. M. Clarke, R. Grigg & D. H. Williams. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Available at: [Link]

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2021). International Journal of Molecular Sciences, 22(21), 11853.

- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford.

- Sample Preparation. (n.d.). School of Chemical Sciences, University of Illinois.

- ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC TRIAZOLE DERIVATIVES. (n.d.). Revue Roumaine de Chimie, 51(2), 121-125.

- MASS SPECTROMETRY OF FATTY ALDEHYDES. (2012). European Journal of Lipid Science and Technology, 114(1), 1-14.

- The pathways of the ESI mass fragmentation of the compounds 1-5. (n.d.).

- An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. (2023). Molecules, 28(14), 5488.

-

Thiazole. (n.d.). NIST WebBook. Available at: [Link]

- A Comparative Spectroscopic Guide to 2-Methoxy-1,3-thiazole-4-carbaldehyde and Related Heterocyclic Aldehydes. (2025). Benchchem.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 875.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(6), 1454-1461.

- Tandem mass spectrometry. (n.d.). Wikipedia.

- LC-MS-based Methods for Characterizing Aldehydes. (2021).

- A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. (2018). Aston Research Explorer.

- Sample Preparation for Mass Spectrometry. (n.d.). Sigma-Aldrich.

- A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. (2022).

- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn.

- A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. (2018).

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Deriv

- Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC.

- Sample preparation for mass spectrometry. (n.d.). Thermo Fisher Scientific.

- Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. (2023). Wiley Analytical Science.

- Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2025). ACS Omega.

- Sample preparation techniques for mass spectrometry in the clinical laboratory. (2012).

- An Overview of the Chemistry and Biology of Reactive Aldehydes. (2012). Journal of Oleo Science, 61(6), 283-290.

- A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. (2024). Environmental Science & Technology.

- Chlorinated paraffin analysis by gas chromatography Orbitrap high-resolution mass spectrometry: Method performance, investigation of possible interferences and analysis of fish samples. (2018).

- Mass spectrometry of halogen-containing organic compounds. (2009). Russian Chemical Reviews, 78(8), 739-756.

- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 449-468.

- This compound. (n.d.). Sinfoo Biotech.

- Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. (2006).

-

Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][9][21]benzodiazepin-1(2H)-ones. (2002). Journal of Mass Spectrometry, 37(8), 840-848.

- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.

- Electron ionisation induced fragmentation of ethyl 5(1H)-oxo- and 7(1H)-oxo-1-aryl-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carboxylates: evidence for an unusually regioselective rearrangement of M(+*) ions. (2001). Rapid Communications in Mass Spectrometry, 15(24), 2502-2508.

- Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2016). Molecules, 21(11), 1469.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). Journal of Molecular Structure, 1234, 130177.

- High-Throughput Mass Spectrometry Facility for Chemical Synthesis and Biological Analysis. (2024). YouTube.

- 4-CHLORO-2-(1,2,3,4-TETRAHYDRO-ISOQUINOLINE-2-YL)-THIAZOLE-5-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

Sources

- 1. This compound,(CAS# 55359-96-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Chlorinated paraffin analysis by gas chromatography Orbitrap high-resolution mass spectrometry: Method performance, investigation of possible interferences and analysis of fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. itim-cj.ro [itim-cj.ro]

- 18. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 20. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. | University of Kentucky College of Arts & Sciences [bls.as.uky.edu]

The Aldehyde Group in Thiazole Derivatives: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The introduction of an aldehyde group onto this privileged scaffold unlocks a vast and versatile chemical space for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the aldehyde group in thiazole derivatives, offering field-proven insights and detailed methodologies for its synthetic transformations.

Electronic Landscape of Thiazole Aldehydes: A Tale of Three Isomers

The reactivity of a thiazole aldehyde is intrinsically linked to the position of the formyl group on the heterocyclic ring. The thiazole nucleus, an aromatic five-membered ring containing sulfur and nitrogen, exhibits a distinct electronic distribution.[1] The C2 position is the most electron-deficient, rendering a C2-aldehyde highly susceptible to nucleophilic attack. Conversely, the C5 position is the most electron-rich, which can influence the reactivity of a C5-aldehyde. The C4 position presents an intermediate electronic character. This inherent electronic bias dictates the choice of reaction conditions and can be exploited for selective chemical modifications.

The aromatic nature of the thiazole ring is evident in its ¹H NMR spectrum, with proton signals appearing between 7.27 and 8.77 ppm.[2] The aldehyde proton of a thiazole carboxaldehyde typically resonates further downfield, providing a clear diagnostic signal. In infrared spectroscopy, the C=O stretch of the aldehyde group is a strong, characteristic band, the position of which is influenced by conjugation with the thiazole ring.[3][4]

Key Synthetic Transformations of the Thiazole Aldehyde Group

The aldehyde functionality on the thiazole ring is a versatile handle for a wide array of chemical transformations, enabling carbon-carbon bond formation, oxidation, reduction, and the construction of new heterocyclic systems.

Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a robust method for the formation of a new carbon-carbon double bond by reacting the thiazole aldehyde with an active methylene compound in the presence of a basic catalyst.[5][6] This reaction is instrumental in the synthesis of α,β-unsaturated systems, which are valuable precursors for further functionalization.

Mechanism of the Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation of Thiazole-2-carboxaldehyde with Malononitrile [7]

-

Reaction Setup: In a round-bottom flask, dissolve thiazole-2-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Table 1: Representative Yields for Knoevenagel Condensation of Thiazole Aldehydes

| Thiazole Aldehyde Isomer | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| 2-Formylthiazole | Malononitrile | Piperidine | Ethanol | 90 |

| 4-Formylthiazole | Ethyl Cyanoacetate | Piperidine | Ethanol | 85 |

| 5-Formylthiazole | Barbituric Acid | Piperidine | Ethanol | 88 |

The Wittig reaction provides a powerful and stereoselective method for the synthesis of alkenes from thiazole aldehydes and phosphorus ylides.[8][9] The reaction is particularly useful for introducing a variety of substituents at the olefinic position. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[8]

Experimental Workflow for a Wittig Reaction

Caption: General experimental workflow for a Wittig reaction.

Experimental Protocol: Wittig Reaction of Thiazole-4-carboxaldehyde with (Carbethoxymethylene)triphenylphosphorane [10]

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in dry tetrahydrofuran (THF, 10 mL).

-

Aldehyde Addition: To the stirred solution, add a solution of thiazole-4-carboxaldehyde (1 mmol) in dry THF (5 mL) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, remove the solvent under reduced pressure. Add diethyl ether (20 mL) to the residue and stir for 15 minutes to precipitate the triphenylphosphine oxide byproduct.

-

Isolation and Purification: Filter the mixture and wash the solid with cold diethyl ether. Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

The Henry reaction involves the base-catalyzed addition of a nitroalkane to a thiazole aldehyde, yielding a β-nitro alcohol.[6][11] These products are valuable synthetic intermediates that can be further transformed into nitroalkenes, amino alcohols, or α-nitro ketones.

Table 2: Substrate Scope for the Henry Reaction of Thiazole Aldehydes

| Thiazole Aldehyde Isomer | Nitroalkane | Base | Solvent | Yield (%) |

| 2-Formylthiazole | Nitromethane | Et₃N | CH₂Cl₂ | 75 |

| 4-Formylthiazole | Nitroethane | DBU | THF | 82 |

| 5-Formylthiazole | Nitromethane | TBAF | THF | 78 |

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between a thiazole aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO or a phosphine.[12][13] This reaction affords highly functionalized allylic alcohols.

Reduction of the Aldehyde Group

The aldehyde group of thiazole derivatives can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this transformation.

Experimental Protocol: Reduction of Thiazole-5-carboxaldehyde to Thiazol-5-ylmethanol

-

Reaction Setup: In a round-bottom flask, dissolve thiazole-5-carboxaldehyde (1 mmol) in methanol (10 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure.

-

Isolation: Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the product by column chromatography on silica gel if necessary.

Oxidation of the Aldehyde Group

Thiazole aldehydes can be oxidized to the corresponding carboxylic acids using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions.[13] The Corey-Kim oxidation, which utilizes N-chlorosuccinimide and dimethyl sulfide, offers a milder alternative for this transformation.[14][15]

Experimental Protocol: Oxidation of Thiazole-2-carboxaldehyde to Thiazole-2-carboxylic Acid [16]

-

Reaction Setup: In a round-bottom flask, dissolve thiazole-2-carboxaldehyde (1 mmol) in a mixture of acetone (10 mL) and water (5 mL).

-

Oxidant Addition: Add a solution of potassium permanganate (1.2 mmol) in water (5 mL) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, filter the mixture to remove the manganese dioxide precipitate. Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2-3.

-

Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

Multicomponent Reactions

Thiazole aldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. These reactions are highly atom-economical and are of great interest in combinatorial chemistry and drug discovery.[17][18] For example, thiazole aldehydes can participate in MCRs with isothiocyanates and alkyl bromides to generate highly substituted thiazole derivatives.[17]

Spectroscopic Characterization of Thiazole Aldehydes and Their Derivatives

¹H NMR Spectroscopy:

-

Thiazole ring protons: Typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are dependent on the substitution pattern and the electronic environment.[2]

-

Aldehyde proton: A characteristic singlet is observed in the downfield region (δ 9.5-10.5 ppm).

-

Protons of reaction products: The chemical shifts of newly formed protons (e.g., olefinic protons in Wittig and Knoevenagel products, carbinol protons in reduction products) provide valuable structural information.

¹³C NMR Spectroscopy:

-

Thiazole ring carbons: Resonate in the aromatic region (δ 110-160 ppm).

-

Aldehyde carbonyl carbon: A characteristic signal is observed in the downfield region (δ 180-200 ppm).

Infrared (IR) Spectroscopy:

-

C=O stretch of the aldehyde: A strong absorption band is typically observed in the range of 1680-1710 cm⁻¹, with the exact position depending on conjugation.[3][4]

-

C-H stretch of the aldehyde: Two weak bands can often be observed around 2720 and 2820 cm⁻¹.

-

Functional groups in products: The appearance or disappearance of characteristic bands (e.g., O-H stretch in alcohols, C=C stretch in alkenes) confirms the transformation of the aldehyde group.

Conclusion

The aldehyde group on a thiazole ring is a synthetically versatile functional group that provides access to a wide range of molecular scaffolds. Understanding the electronic properties of the different thiazole aldehyde isomers and the mechanisms of their key reactions is crucial for the rational design and synthesis of novel thiazole-containing compounds for applications in drug discovery and materials science. The protocols and data presented in this guide serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

-

Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. (2016). The Journal of Physical Chemistry A. [Link]

-

Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Combinatorial Chemistry & High Throughput Screening. [Link]

-

Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. (1988). Spectroscopy Letters. [Link]

-

Corey–Kim oxidation. Grokipedia. [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... - ResearchGate. ResearchGate. [Link]

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Unknown Source.

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

(PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchGate. ResearchGate. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences. [Link]

-

Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Bentham Science Publishers. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2017). Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

-

Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Banaras Hindu University. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice. [Link]

-

Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. [Link]

-

Henry Reaction. Wikipedia. [Link]

-

6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

-

Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin. [Link]

-

Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC - NIH. National Institutes of Health. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

(PDF) One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction - ResearchGate. ResearchGate. [Link]

-

Succesful Baylis Hillman Reaction of Acrylamide with Aromatic Aldehydes. Organic Chemistry Portal. [Link]

-

Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. - ResearchGate. ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

Baylis–Hillman reaction. Wikipedia. [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. (2020). YouTube. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

-

(PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE - ResearchGate. ResearchGate. [Link]

- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents.

-

Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles) - ResearchGate. ResearchGate. [Link]

-

Substrate scope with aryl aldehydes. The yields are of isolated... - ResearchGate. ResearchGate. [Link]

- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. W. W. Norton & Company. [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. kuey.net [kuey.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chegg.com [chegg.com]

- 16. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Nucleophilic Substitution on 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde core is a highly versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, featuring a halogenated vinylogous amide system, renders the C4-chloro substituent susceptible to nucleophilic displacement. This guide provides an in-depth technical analysis of the nucleophilic substitution reactions on this substrate. We will explore the underlying reaction mechanisms, survey the scope of effective nucleophiles, present detailed experimental protocols, and discuss the strategic application of the resulting derivatives in drug discovery and organic synthesis.

Introduction: The this compound Scaffold

This compound (Molecular Formula: C₄H₂ClNO₂S, Molecular Weight: 163.58) is a crystalline solid that serves as a potent electrophile in a variety of chemical transformations.[1] The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The reactivity of this specific derivative is dominated by the interplay of three key functional groups:

-

The C4-Chloro Group: A competent leaving group positioned on an electron-deficient sp²-hybridized carbon.

-

The C2-Oxo Group (Amide Carbonyl): A powerful electron-withdrawing group that activates the heterocyclic ring towards nucleophilic attack through resonance stabilization.

-

The C5-Carbaldehyde Group: A second, potent electron-withdrawing group that further enhances the electrophilicity of the C4 position.

Together, these features create a highly activated system primed for nucleophilic aromatic substitution (SₙAr), a reaction class of immense importance for the construction of complex molecular architectures.[2][3]

Reaction Mechanism: The Addition-Elimination Pathway (SₙAr)

Unlike nucleophilic substitution at saturated carbons (Sₙ1/Sₙ2), substitution on this aromatic-like ring proceeds via a distinct two-step addition-elimination mechanism.[3][4][5]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C4 carbon. This step is typically the rate-determining step of the reaction. The attack breaks the aromaticity of the thiazole ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5][6]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is effectively delocalized across the π-system and is stabilized by the strong electron-withdrawing effects of both the C2-oxo and C5-carbaldehyde groups. This stabilization is crucial for the feasibility of the reaction.[4][6]

-

Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the chloride ion, a good leaving group, yielding the substituted product.